
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is an organic compound that is widely used in chemical synthesis, scientific research, and laboratory experiments. It is used as a building block for a variety of organic compounds, including those with pharmaceutical and biological applications. This article will provide an overview of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95%, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is used as a building block for a variety of organic compounds, including those with pharmaceutical and biological applications. It is used in the synthesis of a number of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antifungal agents. It is also used in the synthesis of a number of peptides, which have a variety of applications in the fields of biochemistry, molecular biology, and immunology.
Wirkmechanismus
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is a building block for a number of organic compounds, and its mechanism of action is dependent on the specific compound it is used to synthesize. For example, when used to synthesize peptides, it forms peptide bonds, which allow the peptides to form secondary and tertiary structures. These structures are essential for the peptide’s function and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% are dependent on the specific compound it is used to synthesize. For example, when used to synthesize peptides, it can have a range of effects, such as modulating enzyme activity, binding to receptors, and activating signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% has a number of advantages for use in lab experiments. It is relatively inexpensive, easy to obtain, and easy to handle. It is also stable and has a low toxicity. However, it is not very soluble in water, so it may not be suitable for some experiments.
Zukünftige Richtungen
The future of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is bright, as it has a number of potential applications in the fields of pharmaceuticals, biochemistry, and molecular biology. Possible future directions include the development of new peptides and drugs, as well as the use of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% as a building block for new organic compounds. Additionally, 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% could be used to develop new methods of synthesis, such as the use of enzymes or other catalysts. Finally, the development of new analytical techniques, such as chromatography, could be used to further investigate the properties of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95%.
Synthesemethoden
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is synthesized using a two-step process. In the first step, 3-chloro-4-hydroxybenzaldehyde is reacted with dimethylformamide and sodium hydroxide to form a boc-protected aminophenol. In the second step, the boc-protected aminophenol is reacted with 3-chlorophenol in the presence of a base to form 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95%.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(3-chloro-5-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-14-6-4-5-11(8-14)12-7-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUAMVLASMEPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(3-chloro-5-hydroxyphenyl)phenyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

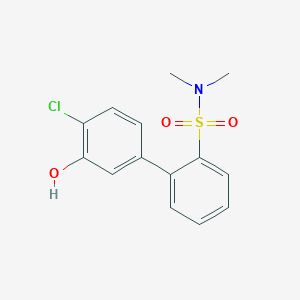
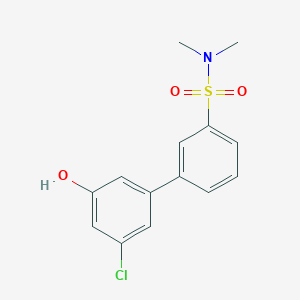
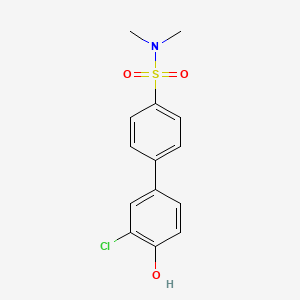

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)
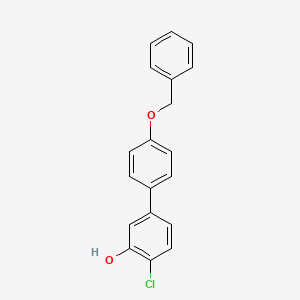
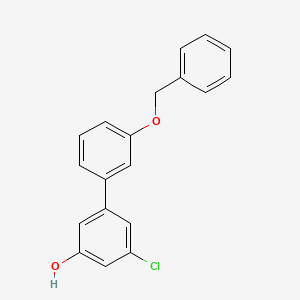

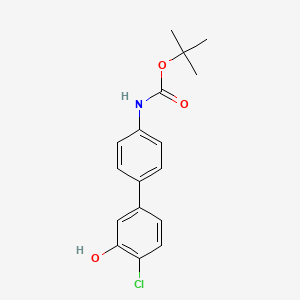
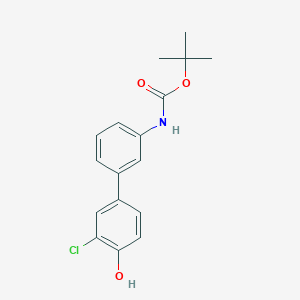

![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)
![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)